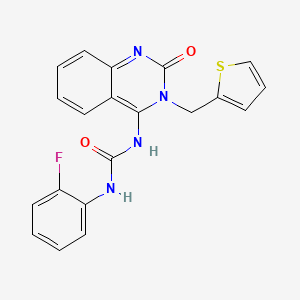
1-Iodo-3-(4-iodobutoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Iodo-3-(4-iodobutoxy)benzene is an organic compound with the molecular formula C10H12I2O It is a derivative of benzene, where the benzene ring is substituted with an iodine atom at the first position and a 4-iodobutoxy group at the third position
準備方法
The synthesis of 1-Iodo-3-(4-iodobutoxy)benzene typically involves the reaction of 1-iodo-3-hydroxybenzene with 1,4-diiodobutane under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound .
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and limited demand. the synthetic route mentioned above can be scaled up for industrial purposes with appropriate modifications to the reaction conditions and equipment.
化学反応の分析
1-Iodo-3-(4-iodobutoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atoms in the compound can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives. Reagents such as potassium permanganate or chromium trioxide are typically used for these reactions.
Reduction Reactions: The compound can be reduced to form corresponding anilines or other reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1-azido-3-(4-azidobutoxy)benzene, while oxidation with potassium permanganate would yield 1-iodo-3-(4-iodobutoxy)quinone.
科学的研究の応用
1-Iodo-3-(4-iodobutoxy)benzene has several applications in scientific research, particularly in the fields of chemistry and materials science. It is used as a building block for the synthesis of more complex organic molecules and as a precursor for the preparation of functionalized materials. In medicinal chemistry, it can be used to develop new pharmaceuticals with potential therapeutic effects .
In addition, the compound’s unique structural properties make it a valuable tool for studying reaction mechanisms and developing new synthetic methodologies. Its ability to undergo various chemical reactions allows researchers to explore different pathways and optimize reaction conditions for desired outcomes.
作用機序
The mechanism by which 1-Iodo-3-(4-iodobutoxy)benzene exerts its effects depends on the specific reactions it undergoesThese substituents can affect the electron density of the benzene ring, making it more or less reactive towards different reagents .
For example, in nucleophilic substitution reactions, the iodine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring and replace the iodine atoms. In oxidation reactions, the electron-donating butoxy group can stabilize the transition state, facilitating the formation of oxidized products.
類似化合物との比較
1-Iodo-3-(4-iodobutoxy)benzene can be compared to other similar compounds, such as:
1-Iodo-4-nitrobenzene: This compound has a nitro group instead of a butoxy group, which significantly alters its reactivity and applications.
1-Iodo-3,5-bis(trifluoromethyl)benzene: This compound has two trifluoromethyl groups instead of a butoxy group, making it more electron-withdrawing and less reactive towards nucleophiles.
The uniqueness of this compound lies in its combination of iodine and butoxy substituents, which provide a balance of reactivity and stability, making it a versatile compound for various applications.
特性
分子式 |
C10H12I2O |
|---|---|
分子量 |
402.01 g/mol |
IUPAC名 |
1-iodo-3-(4-iodobutoxy)benzene |
InChI |
InChI=1S/C10H12I2O/c11-6-1-2-7-13-10-5-3-4-9(12)8-10/h3-5,8H,1-2,6-7H2 |
InChIキー |
ZRCJRUOLRHCSJJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)I)OCCCCI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



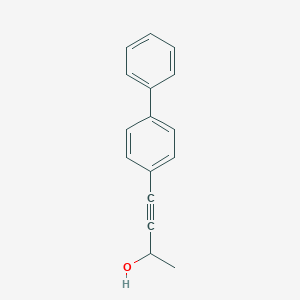


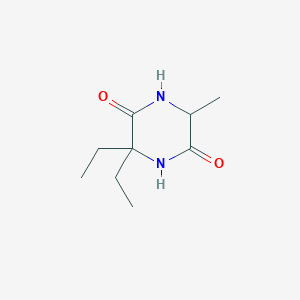
![3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one](/img/structure/B14121030.png)
![1,4-Bis(10-([1,1'biphenyl]-4-yl) anthracen-9-yl) benzene](/img/structure/B14121036.png)
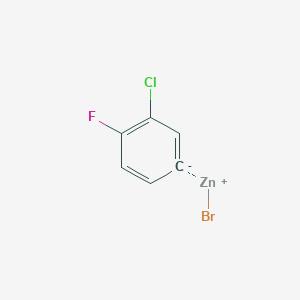
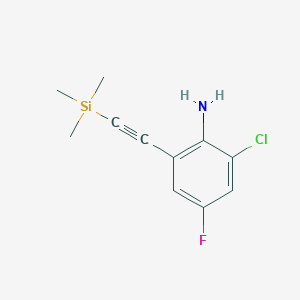
![(2R,3R,4S,5R)-2-(hydroxymethyl)-5-[6-[(2-hydroxyphenyl)methylamino]purin-9-yl]oxolane-3,4-diol](/img/structure/B14121051.png)
![N-(2-methoxyethyl)-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B14121053.png)

![1-(4-tert-butylbenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14121065.png)
